Cas no 1314744-75-6 (1-(3-cyanophenyl)cyclobutanecarboxylic acid)
1-(3-cyanophenyl)cyclobutanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-cyanophenyl)cyclobutane-1-carboxylic acid
- 1-(3-cyanophenyl)cyclobutanecarboxylic acid
- SY212675
- 1314744-75-6
- MFCD19698467
- BS-43106
- 1-(3-cyanophenyl)cyclobutane-1-carboxylicacid
- D79274
- EN300-298562
-
- MDL: MFCD19698467
- Inchi: 1S/C12H11NO2/c13-8-9-3-1-4-10(7-9)12(11(14)15)5-2-6-12/h1,3-4,7H,2,5-6H2,(H,14,15)
- InChI Key: DMKAIYMQWRFIHE-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC=C(C#N)C=2)CCC1)=O
Computed Properties
- Exact Mass: 201.078978594 g/mol
- Monoisotopic Mass: 201.078978594 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 61.1
- Molecular Weight: 201.22
1-(3-cyanophenyl)cyclobutanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB556280-1 g |
1-(3-Cyanophenyl)cyclobutanecarboxylic acid; . |
1314744-75-6 | 1g |
€621.00 | 2023-07-10 | ||
| Chemenu | CM463362-1g |
1-(3-cyanophenyl)cyclobutane-1-carboxylic acid |
1314744-75-6 | 95%+ | 1g |
$408 | 2024-08-02 | |
| Chemenu | CM463362-5g |
1-(3-cyanophenyl)cyclobutane-1-carboxylic acid |
1314744-75-6 | 95%+ | 5g |
$1224 | 2024-08-02 | |
| Chemenu | CM463362-10g |
1-(3-cyanophenyl)cyclobutane-1-carboxylic acid |
1314744-75-6 | 95%+ | 10g |
$2049 | 2024-08-02 | |
| eNovation Chemicals LLC | D684379-1G |
1-(3-cyanophenyl)cyclobutanecarboxylic acid |
1314744-75-6 | 97% | 1g |
$420 | 2024-07-21 | |
| eNovation Chemicals LLC | D684379-5G |
1-(3-cyanophenyl)cyclobutanecarboxylic acid |
1314744-75-6 | 97% | 5g |
$1265 | 2024-07-21 | |
| eNovation Chemicals LLC | D684379-10G |
1-(3-cyanophenyl)cyclobutanecarboxylic acid |
1314744-75-6 | 97% | 10g |
$2120 | 2024-07-21 | |
| eNovation Chemicals LLC | D684379-25G |
1-(3-cyanophenyl)cyclobutanecarboxylic acid |
1314744-75-6 | 97% | 25g |
$4240 | 2024-07-21 | |
| Chemenu | CM463362-25g |
1-(3-cyanophenyl)cyclobutane-1-carboxylic acid |
1314744-75-6 | 95%+ | 25g |
$4098 | 2024-08-02 | |
| Enamine | EN300-298562-0.05g |
1-(3-cyanophenyl)cyclobutane-1-carboxylic acid |
1314744-75-6 | 95% | 0.05g |
$223.0 | 2023-09-06 |
1-(3-cyanophenyl)cyclobutanecarboxylic acid Suppliers
1-(3-cyanophenyl)cyclobutanecarboxylic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 1-(3-cyanophenyl)cyclobutanecarboxylic acid
1-(3-Cyanophenyl)Cyclobutanecarboxylic Acid: A Comprehensive Overview
1-(3-Cyanophenyl)cyclobutanecarboxylic acid (CAS No. 1314744-75-6) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent applications in drug discovery and development.
The chemical structure of 1-(3-cyanophenyl)cyclobutanecarboxylic acid consists of a cyclobutane ring attached to a carboxylic acid group and a 3-cyanophenyl substituent. The presence of the cyano group and the cyclobutane ring imparts unique properties to this compound, making it an attractive candidate for various chemical and biological studies. The cyano group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. The cyclobutane ring, on the other hand, adds rigidity to the structure, which can be beneficial in designing molecules with specific conformations.
The synthesis of 1-(3-cyanophenyl)cyclobutanecarboxylic acid has been reported using several methods. One common approach involves the reaction of 3-cyanobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as potassium carbonate. This method yields high purity and good yields, making it suitable for large-scale production. Another method involves the palladium-catalyzed coupling reaction between 3-cyanobenzyl bromide and cyclobutanecarboxylic acid chloride, followed by hydrolysis to form the carboxylic acid. These synthetic routes have been optimized to minimize side reactions and improve overall efficiency.
In terms of biological activities, 1-(3-cyanophenyl)cyclobutanecarboxylic acid has shown promising results in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit the activity of fatty acid synthase (FAS), an enzyme that plays a crucial role in lipid metabolism and is overexpressed in many cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy.
Beyond its enzymatic inhibition properties, 1-(3-cyanophenyl)cyclobutanecarboxylic acid has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 1-(3-cyanophenyl)cyclobutanecarboxylic acid have also been studied to assess its suitability for drug development. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life, which are important factors for developing orally administered drugs. Additionally, toxicity studies have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
In the context of drug discovery, 1-(3-cyanophenyl)cyclobutanecarboxylic acid has been used as a lead compound for structure-activity relationship (SAR) studies. By modifying the substituents on the cyclobutane ring or the phenyl group, researchers have identified several analogs with enhanced potency and selectivity. These derivatives are currently being evaluated in preclinical studies for their potential as novel therapeutic agents.
The future prospects for 1-(3-cyanophenyl)cyclobutanecarboxylic acid are promising. Ongoing research is focused on optimizing its pharmacological properties and exploring new applications in various disease areas. With its unique chemical structure and diverse biological activities, this compound holds significant potential for advancing our understanding of complex biological processes and developing new treatments for unmet medical needs.
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